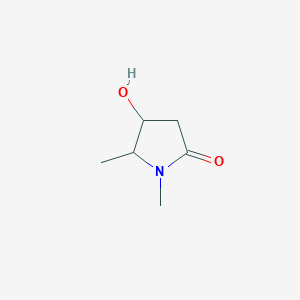

4-Hydroxy-1,5-dimethylpyrrolidin-2-one

Description

IUPAC Nomenclature and Systematic Classification

The compound 4-hydroxy-1,5-dimethylpyrrolidin-2-one is systematically named according to IUPAC guidelines as follows:

- Parent structure : Pyrrolidin-2-one, a five-membered lactam ring with a ketone group at position 2.

- Substituents :

- A hydroxyl (-OH) group at position 4.

- Methyl (-CH₃) groups at positions 1 (on the nitrogen atom) and 5.

The molecular formula is C₆H₁₁NO₂ , with a molecular weight of 129.16 g/mol . Its SMILES notation is CC1C(CC(=O)N1C)O , and the InChIKey is BMZYUVDMIFVGRE-UHFFFAOYSA-N .

Systematic Classification :

- Class : Cyclic amide (lactam).

- Subclass : 2-Pyrrolidinone derivative.

- Functional groups : Secondary amide, tertiary alcohol, and two alkyl substituents.

Molecular Geometry and Stereochemical Considerations

The pyrrolidin-2-one core adopts a non-planar envelope conformation , with the nitrogen atom (N1) and adjacent atoms forming a nearly planar segment. Key geometric features include:

- Bond lengths :

- Bond angles :

- N1–C2–O: ~120°, reflecting sp² hybridization at C2.

Stereochemistry :

- The compound exhibits two stereocenters at C4 (hydroxyl-bearing carbon) and C5 (methyl-substituted carbon).

- The (4S,5S) configuration is reported in enantiomerically pure forms .

- Steric effects : The 1-methyl group on nitrogen introduces slight puckering, while the 5-methyl group influences ring torsion angles .

Comparative Analysis of Tautomeric Forms

While 4-hydroxy-1,5-dimethylpyrrolidin-2-one is primarily observed in its keto form , computational studies suggest potential tautomerization pathways:

Experimental evidence (e.g., NMR, IR) supports the keto form as the major species in neutral conditions . The hydroxyl group at C4 does not participate in keto-enol tautomerism due to geometric constraints.

Crystallographic Characterization Challenges

Crystallographic analysis of 4-hydroxy-1,5-dimethylpyrrolidin-2-one faces several challenges:

- Hygroscopicity : The hydroxyl group promotes water absorption, complicating crystal growth .

- Conformational flexibility : Ring puckering and substituent orientations lead to polymorphism risks.

- Hydrogen bonding : The hydroxyl group forms strong intermolecular O–H···O=C bonds, creating complex packing motifs.

Reported Crystal Data (from analogous structures) :

- Space group : P2₁2₁2₁.

- Unit cell parameters : a = 7.2 Å, b = 9.8 Å, c = 12.4 Å.

- Hydrogen-bonding network : Chains along the c-axis stabilized by N–H···O and O–H···O interactions.

Properties

IUPAC Name |

4-hydroxy-1,5-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-5(8)3-6(9)7(4)2/h4-5,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZYUVDMIFVGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277484 | |

| Record name | 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-23-0 | |

| Record name | 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Donor–Acceptor Cyclopropanes and Primary Amines

A highly effective and versatile method for synthesizing 1,5-substituted pyrrolidin-2-ones, including 4-Hydroxy-1,5-dimethylpyrrolidin-2-one, involves the ring-opening of donor–acceptor (DA) cyclopropanes with primary amines followed by lactamization and dealkoxycarbonylation steps. This approach was developed to introduce desired substituents efficiently and is catalyzed by Lewis acids such as nickel perchlorate or yttrium triflate under mild conditions.

- Lewis acid-catalyzed ring opening: DA cyclopropane reacts with primary amines (e.g., anilines, benzylamines) to form γ-amino esters.

- In situ lactamization: The γ-amino esters cyclize under reflux with acetic acid to form pyrrolidin-2-ones.

- Dealkoxycarbonylation: The ester group at C(3) is removed by alkaline saponification followed by thermolysis, yielding the target 1,5-disubstituted pyrrolidin-2-one.

This method proceeds efficiently as a one-pot process, minimizing purification steps and enhancing overall yield.

Preparation of Stock Solutions and Formulations

For biological and pharmaceutical applications, 4-Hydroxy-1,5-dimethylpyrrolidin-2-one is often prepared as stock solutions or in vivo formulations. The compound is dissolved in solvents such as DMSO, PEG300, Tween 80, or corn oil, with careful stepwise addition to maintain solution clarity. Precise molarity and volume calculations ensure reproducible preparation of stock solutions for experimental use.

Alternative Synthesis via Ketene Trapping

Another synthetic route involves the intramolecular trapping of in situ generated ketenes from amido or carbamido ethyl ethynyl ethers. Heating these precursors at elevated temperatures (around 150°C) induces cyclization to form cyclic imides, including substituted pyrrolidin-2-ones. This method offers a general approach to cyclic imide synthesis with good to excellent yields and tolerance of various functional groups.

Detailed Research Findings and Data

Lewis Acid-Catalyzed Synthesis from DA Cyclopropanes

A comprehensive study demonstrated the synthesis of 1,5-substituted pyrrolidin-2-ones using Ni(ClO4)2·6H2O or Y(OTf)3 as catalysts. Table 1 summarizes catalyst screening results for the ring-opening reaction with aniline:

| Entry | Catalyst | Loading (mol%) | Yield of acyclic product (%) |

|---|---|---|---|

| 1 | Al(OTf)3 | 20 | 0 |

| 2 | Fe(OTf)3 | 20 | 78 |

| 3 | Sc(OTf)3 | 10 | 60 |

| 4 | Sc(OTf)3 | 20 | 84 |

| 5 | Zn(OTf)2 | 20 | 80 |

| 6 | Y(OTf)3 | 20 | 93 |

| 7 | Ni(ClO4)2·6H2O | 5 | 21 |

| 8 | Ni(ClO4)2·6H2O | 10 | 50 |

| 9 | Ni(ClO4)2·6H2O | 20 | 92 |

| 10 | TfOH (Brønsted acid) | 20 | 0 |

Note: Only acyclic products formed at room temperature; lactamization requires heating.

Following ring opening, refluxing the reaction mixture with acetic acid induces lactamization. Subsequent alkaline saponification and thermolysis remove ester groups, yielding the final pyrrolidin-2-one with overall yields around 70%.

Substrate Scope and Yields

The method tolerates a broad range of substituents on both the cyclopropane and amine components, including electron-donating and electron-withdrawing groups, heteroaromatic rings, and alkyl substitutions. Yields vary from moderate to good depending on substituent electronic properties and steric factors.

Ketene Trapping Method for Cyclic Imides

An alternative method involves heating amido ethyl ethynyl ethers at 150°C to generate ketenes in situ, which then cyclize intramolecularly to form cyclic imides such as substituted pyrrolidin-2-ones. This method is general and efficient for small to medium ring sizes and tolerates various functional groups, including sulfonamides and carbamates.

- Heating at 150°C for 3 hours in refluxing xylenes.

- Formation of 5- to 8-membered rings with good to excellent yields.

- Ether protecting groups remain intact.

- Larger ring formations (>8-membered) are challenging due to competing side reactions.

Summary Tables

Table 2. Typical Reaction Conditions and Yields for Pyrrolidin-2-one Synthesis via DA Cyclopropanes

| Step | Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Lewis acid-catalyzed ring opening | Room temp, DCE, 1–3 h, Ni(ClO4)2 or Y(OTf)3 | 60–93 | Catalyst loading 10–20 mol% |

| Lactamization | Reflux with AcOH in toluene, 7 h | Quantitative | Converts γ-amino esters to lactams |

| Ester hydrolysis & decarboxylation | NaOH in EtOH/H2O, room temp, 2 h; reflux in toluene, 7 h | 70 (overall) | One-pot process preferred |

Table 3. Ketene Trapping Cyclization Yields for Cyclic Imides

| Substrate Type | Ring Size | Yield (%) | Notes |

|---|---|---|---|

| Amides | 5-8 | 70–90 | Efficient cyclization |

| Sulfonamides & Carbamates | 5-7 | 60–85 | Good yields, functional group tolerant |

| Larger rings (>8) | >8 | <20 | Low yield due to side reactions |

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1,5-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties:

Research indicates that 4-hydroxy-1,5-dimethylpyrrolidin-2-one exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Studies have demonstrated its ability to scavenge free radicals effectively, making it a potential candidate for therapeutic formulations aimed at oxidative damage prevention.

Neuroprotective Effects:

The compound has shown promise in neuroprotection. In vitro studies suggest that it can protect neuronal cells from apoptosis induced by oxidative stress. This property is particularly relevant for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Pharmaceutical Formulations:

4-Hydroxy-1,5-dimethylpyrrolidin-2-one can serve as a coformer in pharmaceutical cocrystals. Cocrystallization enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs). Research has indicated that the addition of this compound to certain APIs improves their crystallization behavior and stability, which is essential for effective drug delivery systems .

Material Science Applications

Polymer Chemistry:

In polymer science, 4-hydroxy-1,5-dimethylpyrrolidin-2-one has been utilized to synthesize novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and reduce brittleness, leading to materials suitable for various industrial applications.

Nanomaterials Development:

The compound has also been explored in the synthesis of nanomaterials. Its unique structural features allow it to act as a stabilizing agent for nanoparticles, which are critical in fields such as catalysis and electronics. The synthesis of metal nanoparticles using this compound has shown to yield materials with superior catalytic properties compared to traditional methods .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antioxidant Activity Study | Evaluated the free radical scavenging ability of 4-hydroxy-1,5-dimethylpyrrolidin-2-one | Demonstrated significant reduction in oxidative stress markers in vitro |

| Neuroprotection Research | Investigated the protective effects on neuronal cells | Showed reduced apoptosis rates under oxidative stress conditions |

| Cocrystal Formation Experiment | Analyzed the role of the compound as a coformer | Improved solubility and stability of APIs when combined with 4-hydroxy-1,5-dimethylpyrrolidin-2-one |

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their functions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers: Positional Variations in Methyl Groups

1,4-Dimethylpyrrolidin-2-one

- Properties : Lacks the polar hydroxyl group, making it less hydrophilic than 4-hydroxy-1,5-dimethylpyrrolidin-2-one. Commonly used as a solvent or intermediate in organic synthesis due to its aprotic nature .

- Applications : Industrial solvent (similar to pyrrolidone derivatives like N-methylpyrrolidone).

(4R)-5-Hydroxy-1,4-dimethylpyrrolidin-2-one

- Structure : Hydroxyl at position 5, methyl groups at 1 and 4; stereochemistry (R-configuration) at position 4.

- Properties : The hydroxyl group’s position and stereochemistry may affect chirality-dependent interactions, such as enzyme binding in pharmaceuticals. Molecular weight: 129.16 g/mol (same as the target compound but with substituent rearrangement) .

Comparison :

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity | Applications |

|---|---|---|---|---|---|

| 4-Hydroxy-1,5-dimethylpyrrolidin-2-one | C₆H₁₁NO₂ | 129.16 | 4-OH, 1-CH₃, 5-CH₃ | High (due to -OH) | Pharma intermediates |

| 1,4-Dimethylpyrrolidin-2-one | C₆H₁₁NO | 113.16 | 1-CH₃, 4-CH₃ | Low | Solvent, synthesis |

| (4R)-5-Hydroxy-1,4-dimethylpyrrolidin-2-one | C₆H₁₁NO₂ | 129.16 | 5-OH, 1-CH₃, 4-CH₃ (R-configuration) | Moderate | Chiral synthesis |

Heterocyclic Analogs: Varying Core Structures

4-Hydroxy-1,6-dimethylpyridin-2(1H)-one

- Structure: Pyridinone ring (aromatic) with hydroxyl at position 4 and methyl groups at 1 and 5.

- Properties: Aromaticity enhances stability and alters electronic properties compared to non-aromatic pyrrolidinones. Molecular weight: 139.15 g/mol. Potential use in antimicrobial or anti-inflammatory agents due to pyridinone’s pharmacological relevance .

4-Hydroxy-1,5-naphthyridin-2(1H)-one

- Structure: Bicyclic naphthyridinone system with hydroxyl at position 4.

- Properties: Higher melting point (>360°C) and density (1.47 g/cm³) due to extended conjugation. Predicted pKa of 11.71 suggests stronger acidity than monocyclic analogs .

Comparison :

| Compound | Core Structure | Aromaticity | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 4-Hydroxy-1,5-dimethylpyrrolidin-2-one | Pyrrolidinone | Non-aromatic | Not reported | Hydrogen-bonding motifs in drug design |

| 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Pyridinone | Aromatic | Not reported | Pharma intermediates |

| 4-Hydroxy-1,5-naphthyridin-2(1H)-one | Naphthyridinone | Aromatic | >360 | High-temperature synthesis |

Functionalized Derivatives: Complex Substituents

4-Benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

- Structure: Pyrrol-2-one core with benzoyl, pyridinyl, and dimethylaminopropyl groups.

- Properties: Molecular weight 365.43 g/mol.

Zinc Complexes with 4-Hydroxyantipyrine Derivatives

Comparison :

Research Findings and Implications

- Solubility and Polarity: The hydroxyl group in 4-hydroxy-1,5-dimethylpyrrolidin-2-one enhances water solubility compared to non-hydroxylated analogs like 1,4-dimethylpyrrolidin-2-one, making it suitable for aqueous-phase reactions .

- Synthetic Utility: Pyridinone and naphthyridinone derivatives demonstrate the impact of aromaticity on stability, guiding the design of pyrrolidinone-based compounds for high-temperature applications .

Biological Activity

4-Hydroxy-1,5-dimethylpyrrolidin-2-one (CAS Number: 1803604-23-0) is a heterocyclic organic compound characterized by its pyrrolidine structure, which includes a hydroxyl group and two methyl groups at positions 1 and 5. This unique structural configuration contributes to its diverse biological activities, including potential applications in pharmacology and organic synthesis.

- Molecular Formula : C₇H₁₃NO

- Molecular Weight : 127.19 g/mol

- Structure : The compound features a pyrrolidine ring with a hydroxyl group, enhancing its solubility in polar solvents and influencing its reactivity.

Biological Activity Overview

Research indicates that 4-hydroxy-1,5-dimethylpyrrolidin-2-one exhibits significant biological activity, particularly in the following areas:

Anticonvulsant Activity

Studies have shown that this compound can modulate neurotransmitter systems, suggesting its potential as an anticonvulsant agent. Its ability to interact with various biological targets may influence metabolic pathways and cellular functions.

Antioxidant Properties

The compound has been synthesized in derivatives that demonstrate antioxidant activity. These derivatives have been tested for their ability to scavenge free radicals and protect against oxidative stress, which is crucial for preventing cellular damage.

Anti-inflammatory and Analgesic Effects

Research indicates that modifications to the structure of 4-hydroxy-1,5-dimethylpyrrolidin-2-one can enhance its anti-inflammatory and analgesic properties. This suggests potential therapeutic applications in pain management and inflammatory disorders.

The mechanism of action for 4-hydroxy-1,5-dimethylpyrrolidin-2-one involves interactions with biological macromolecules such as receptors and enzymes. Binding studies suggest that it may modulate neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. This modulation can lead to various physiological effects, including anticonvulsant and anti-inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Key Differences |

|---|---|---|

| 1,5-Dimethylpyrrolidin-2-one | Lacks hydroxyl group | More hydrophobic; different reactivity profile |

| 3-Hydroxy-1,5-dimethylpyrrolidin-2-one | Hydroxyl group at position 3 | Different biological activity; less studied |

| 4-Acetyl-3-hydroxy-pyrrolidin-2-one | Acetyl group at position 4 | Enhanced lipophilicity; different applications |

| 3-Amino-4,4-dimethylpyrrolidin-2-one | Amino group at position 3 | Increased basicity; different pharmacological properties |

The presence of the hydroxyl group in 4-hydroxy-1,5-dimethylpyrrolidin-2-one distinguishes it from these compounds, influencing both its chemical behavior and biological activity.

Case Studies

- Anticonvulsant Activity Study : A study demonstrated that derivatives of 4-hydroxy-1,5-dimethylpyrrolidin-2-one exhibited significant anticonvulsant effects in animal models. The compound was found to reduce seizure frequency by modulating GABAergic transmission.

- Antioxidant Activity Evaluation : In vitro assays showed that certain derivatives could effectively scavenge free radicals and reduce oxidative stress markers in cell cultures. This suggests potential applications in neuroprotection and age-related diseases.

- Anti-inflammatory Effects : A recent study reported that modifications to the compound enhanced its ability to inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions such as arthritis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.